Cullin-7 is classified under the cullin family of proteins, which includes seven members (CUL1 to CUL7) along with PARC (Parkin-like cytoplasmic protein). These proteins share a conserved cullin homology domain that is essential for their function in ubiquitination. Cullin-7 has been implicated in various biological processes and diseases, particularly in cancer, where it may act as an oncogene or tumor suppressor depending on the context .
The synthesis of Cullin-7 primarily involves recombinant DNA technology. The gene encoding CUL7 can be cloned into expression vectors that facilitate the production of the protein in host cells such as bacteria or yeast. Following expression, CUL7 can be purified using affinity chromatography techniques that exploit its interactions with specific binding partners like the RING finger protein ROC1 and F-box proteins such as Fbxw8. This purification process typically includes steps such as lysis of the host cells, centrifugation to remove cell debris, and subsequent chromatography to isolate the target protein based on its biochemical properties .
Cullin-7 possesses a distinctive structure that includes several functional domains: a cullin homology domain at its carboxy-terminal end, a DOC domain, and a CPH domain. The N-terminal region of CUL7 is particularly large and contains multiple armadillo repeats, contributing to its role in protein-protein interactions . Recent studies utilizing cryo-electron microscopy have elucidated the structure of the CUL7-Fbxw8 complex, revealing a T-shaped architecture that facilitates its function as an E3 ligase. This structure is atypical compared to other cullins due to the absence of certain conserved domains found in canonical cullins .
Cullin-7 primarily participates in ubiquitination reactions as part of E3 ligase complexes. In these reactions, CUL7 interacts with E2 ubiquitin-conjugating enzymes through its RING finger protein partner (ROC1). The process involves transferring ubiquitin moieties from the E2 enzyme to lysine residues on substrate proteins. Notably, CUL7 has been shown to form complexes that can operate independently of traditional F-box proteins, indicating its versatility in substrate recognition and interaction .
The mechanism of action for Cullin-7 involves its assembly into multi-subunit complexes with ROC1 and F-box proteins. These complexes facilitate the recruitment of substrates for ubiquitination. The unique binding mode of CUL7 allows it to selectively interact with specific substrates while also engaging in non-proteolytic functions that may influence cellular signaling pathways. The regulation of these interactions is critical in contexts such as cell proliferation and apoptosis, particularly in cancer cells where dysregulation can lead to tumorigenesis .
Cullin-7 exhibits several notable physical properties:
Chemically, Cullin-7 functions as a scaffold protein that facilitates interactions between various other proteins involved in ubiquitination processes. Its ability to form stable complexes with other ligase components is vital for its role in cellular regulation .
Cullin-7 has significant implications in cancer research due to its dual role as both an oncogene and a tumor suppressor depending on cellular context. Understanding the precise mechanisms by which CUL7 influences tumor biology may lead to novel therapeutic strategies targeting this pathway. Additionally, research into Cullin-7's role in developmental processes highlights its importance beyond cancer, suggesting potential applications in regenerative medicine and developmental biology .
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